N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group. The ethyl linker connects the pyridazinone moiety to a benzenesulfonamide group modified with methoxy (2-position) and methyl (5-position) substituents.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-14-3-9-18(28-2)19(13-14)29(26,27)22-11-12-24-20(25)10-8-17(23-24)15-4-6-16(21)7-5-15/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBBPRVUXSYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, including the formation of the pyridazinone core, introduction of the fluorophenyl group, and attachment of the benzenesulfonamide moiety. Common synthetic routes may include:
Formation of Pyridazinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or other suitable methods.
Attachment of Benzenesulfonamide Moiety: This step may involve sulfonation reactions followed by coupling with the pyridazinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
The pyridazinone ring in the target compound distinguishes it from analogs with other heterocyclic systems:
Key Findings :
Aromatic Substituent Variations
The 4-fluorophenyl group in the target compound contrasts with halogenated or alkylated phenyl groups in analogs:
Key Findings :
Sulfonamide Functionalization
The 2-methoxy-5-methylbenzenesulfonamide group in the target compound is compared to other sulfonamide modifications:
Key Findings :
- Methoxy and methyl groups (target) balance electron donation and steric effects, favoring enzyme inhibition without excessive bulk .
- Chloro substituents () may enhance binding to electrophile-sensitive targets but increase toxicity risks .
Research Implications
- The target compound’s 4-fluorophenyl-pyridazinone-sulfonamide architecture may optimize selectivity for kinase targets over off-target enzymes compared to oxadiazole or carbazole analogs .
- Structural analogs with tert-butyl () or chloro () groups highlight trade-offs between solubility, stability, and target engagement .
Limitations
- Direct experimental data (e.g., IC50, pharmacokinetics) for the target compound and analogs are absent in the provided evidence. Comparisons are inferred from structural trends.
- Synthetic accessibility and toxicity profiles require further investigation.
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C19H18FN4O3S
- Molecular Weight: 380.4 g/mol
- CAS Number: 1232818-14-2
The compound features a pyridazine core, a fluorophenyl group, and a sulfonamide moiety, which may contribute to its pharmacological properties.
1. Anticancer Potential
Research indicates that compounds similar to this compound may act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in regulating gene expression by modifying histones, thereby influencing cellular processes such as proliferation and apoptosis. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of cancer cell death .
2. Antimicrobial Activity
The compound has shown promise in antimicrobial assays, indicating potential effectiveness against various bacterial strains. The presence of the sulfonamide group is known to enhance antibacterial activity by interfering with folate synthesis in bacteria .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:
- HDAC Inhibition: Leading to altered gene expression profiles.
- Inhibition of Pathway Interference: This could disrupt cellular signaling pathways critical for cancer progression or infection response .
Synthesis and Preparation Methods
The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyridazine Ring: Utilizing appropriate reagents under controlled conditions.
- Introduction of the Fluorophenyl Group: Through electrophilic substitution reactions.
- Attachment of the Sulfonamide Moiety: Via amide bond formation techniques.
These reactions require careful optimization to ensure high yield and purity of the final product .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
| Study | Findings |
|---|---|
| Study A | Demonstrated HDAC inhibition leading to apoptosis in cancer cell lines. |
| Study B | Showed antimicrobial efficacy against Gram-positive bacteria. |
| Study C | Indicated anti-inflammatory effects in murine models of arthritis. |
These findings underscore the need for further investigation into the specific biological targets and mechanisms associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
